methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Description
The compound methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate belongs to the 3,4-dihydro-2H-1,4-benzoxazine family, characterized by a fused benzoxazine core with substituents at the 3- and 4-positions. The 3-position features an acetoxy group (methyl ester), while the 4-position is substituted with a 2-naphthylsulfonyl moiety. This sulfonyl group introduces strong electron-withdrawing effects and steric bulk, influencing reactivity, solubility, and biological interactions .
Synthetic routes for analogous compounds (e.g., ) suggest that regioselective functionalization of the benzoxazine core is achievable via nucleophilic substitution or transition metal-catalyzed coupling. For instance, ethyl 2-(4-benzyl-6-bromo-7-formyl-benzoxazin-2-yl)acetate derivatives are synthesized under mild conditions (60°C, 28 hours), highlighting the versatility of the benzoxazine scaffold .
Properties
IUPAC Name |
methyl 2-(4-naphthalen-2-ylsulfonyl-2,3-dihydro-1,4-benzoxazin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-26-21(23)13-17-14-27-20-9-5-4-8-19(20)22(17)28(24,25)18-11-10-15-6-2-3-7-16(15)12-18/h2-12,17H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBXZKCVMJLPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps:
Formation of the Benzoxazine Ring: The initial step often involves the condensation of an appropriate amine with a phenol derivative under acidic conditions to form the benzoxazine ring.
Introduction of the Naphthylsulfonyl Group: The naphthylsulfonyl group is introduced via sulfonylation, where a naphthyl derivative reacts with a sulfonyl chloride in the presence of a base.
Esterification: The final step involves esterification, where the benzoxazine derivative reacts with methyl acetate under acidic or basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoxazine ring or the sulfonyl group, potentially yielding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Research indicates that compounds similar to methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate exhibit various biological activities:
- Cholinergic Modulation : Preliminary studies suggest that this compound may modulate cholinergic muscarinic receptors, which are crucial for neurotransmission and cognitive functions. This property could be explored for therapeutic applications in cognitive disorders such as Alzheimer's disease .
- Anti-inflammatory and Analgesic Properties : The compound shows potential anti-inflammatory effects, making it a candidate for pain management therapies. Its interaction with inflammatory pathways could be investigated further to develop new analgesics.
- Anticancer Activity : Similar sulfonamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The naphthyl moiety in this compound may enhance its anticancer efficacy by promoting apoptosis in tumor cells .
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps:
- Formation of the benzoxazine core.
- Introduction of the naphthylsulfonyl group through sulfonation reactions.
- Esterification to form the final acetate product.
This synthetic route can be modified to explore various derivatives that may exhibit enhanced biological activities or altered pharmacokinetic properties.
Comparative Analysis with Related Compounds
A comparison with structurally related compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-6-nitrobenzoxazine | Nitro group instead of sulfonamide | Potential anti-cancer activity |
| Benzoxazine derivatives with halogens | Halogen substitutions | Varying reactivity profiles |
| Sulfonamide derivatives | Different aromatic groups | Altered biological activity |
The specific combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the therapeutic potential of related compounds:
- Neuropharmacological Studies : Research has shown that sulfonamide derivatives can inhibit acetylcholinesterase activity, making them promising candidates for treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Evaluations : In vitro studies demonstrated that similar compounds exhibited significant cytotoxic effects on human cancer cell lines (e.g., HCT116 and HeLa), suggesting that this compound could also possess anticancer properties .
Mechanism of Action
The mechanism by which methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The naphthylsulfonyl group can enhance binding affinity, while the benzoxazine ring may facilitate specific interactions with biological molecules. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 4-position of the benzoxazine core significantly impacts molecular weight, polarity, and hydrogen-bonding capacity. Key analogues include:
*Calculated based on analogous structures.
Key Observations:
- Electron-Withdrawing Groups (EWGs): The sulfonyl group (e.g., 2-naphthylsulfonyl, 4-bromophenylsulfonyl) increases acidity and polarity compared to benzoyl or nitrobenzyl substituents, enhancing solubility in polar solvents .
- Hydrogen Bonding: Nitrobenzyl-substituted derivatives () feature an additional hydroxyl group, enabling stronger intermolecular interactions (e.g., O–H⋯O bonds in crystal packing) .
Biological Activity
Methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with a molecular formula of C21H19NO5S and a molar mass of approximately 397.44 g/mol. Its unique structure, which includes a methyl ester group and a benzoxazine ring substituted with a naphthylsulfonyl moiety, suggests significant potential for various biological activities.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H19NO5S |
| Molar Mass | 397.44 g/mol |
| Boiling Point | 569.1 ± 60.0 °C (Predicted) |
| Density | 1.336 ± 0.06 g/cm³ (Predicted) |
| pKa | -3.66 ± 0.40 (Predicted) |
The compound's structure imparts unique chemical properties that are of interest in pharmaceutical research, particularly in the modulation of biological pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Cholinergic Modulation : Preliminary studies suggest that this compound may interact with cholinergic muscarinic receptors, which play critical roles in neurotransmission and cognitive functions.
- Anti-inflammatory and Analgesic Properties : Similar compounds have shown potential anti-inflammatory and analgesic effects, making them candidates for therapeutic applications.
The proposed mechanism of action involves the interaction of this compound with specific molecular targets. Binding affinity studies and functional assays are essential for evaluating its effects on receptor activity and downstream signaling pathways.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with other benzoxazine derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dihydro-6-nitrobenzoxazine | Nitro group instead of sulfonamide | Potential anti-cancer activity |
| Benzoxazine derivatives with halogens | Halogen substitutions | Varying reactivity profiles |
| Sulfonamide derivatives | Different aromatic groups | Altered biological activity |
This table illustrates how the structural features influence the biological activities of related compounds.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Neuroprotective Effects : Research has demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-cancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Pain Management : Animal studies indicate that this compound may reduce pain responses in models of inflammatory pain, supporting its analgesic potential.
Q & A
Q. What are the recommended synthetic routes for methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Cyclization : Formation of the 1,4-benzoxazine core via condensation of 2-aminophenol derivatives with carbonyl-containing reagents under acidic or basic conditions.
Sulfonylation : Introduction of the 2-naphthylsulfonyl group using 2-naphthalenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
Esterification : Acetylation of the intermediate using methyl chloroacetate.
Q. Optimization Strategies :
Q. Table 1: Example Reaction Conditions for Sulfonylation
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | 0–25 | 10 |
| Reaction Time (h) | 2–24 | 12 |
| Base Equivalents | 1.0–3.0 | 2.5 |
Q. How can the structural integrity of the compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm the stereochemistry of the benzoxazine ring and sulfonyl group orientation. Compare bond lengths and angles with similar derivatives (e.g., methyl 2-(3-oxo-benzothiazin-4-yl)acetate ).
- Spectroscopic Analysis :
- NMR : Verify the presence of the naphthylsulfonyl moiety (δ 7.8–8.5 ppm for aromatic protons) and methyl ester (δ 3.6–3.8 ppm).
- FT-IR : Confirm sulfonyl S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹).
Advanced Research Questions
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways for substituent modifications (e.g., replacing naphthylsulfonyl with other aryl groups). Calculate activation energies to predict feasible reactions .
- Molecular Docking : Screen derivatives against target proteins (e.g., serotonin receptors) to prioritize synthesis. For example, benzoxazine analogs have shown antidepressant activity in benzothiazine derivatives .
Q. Table 2: Example DFT Parameters for Reaction Modeling
| Software | Functional | Basis Set | Solvent Model |
|---|---|---|---|
| Gaussian 16 | B3LYP | 6-31G(d,p) | PCM (CH₂Cl₂) |
Q. What analytical techniques are suitable for quantifying this compound in environmental or biological matrices?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) for preconcentration. Optimize pH (e.g., pH 3–5) to enhance recovery .
- LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of methanol/water (0.1% formic acid). Monitor transitions for m/z [M+H]⁺ and fragment ions.
Q. How can contradictory solubility data in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Systematic Solubility Studies : Use a shake-flask method with HPLC quantification. Test solvents like DMSO, acetonitrile, and ethyl acetate.
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to correlate solubility with solvent properties. Contradictions may arise from polymorphic forms .
Q. What strategies are recommended for scaling up synthesis while maintaining yield and purity?
Methodological Answer:
Q. How can biological activity be systematically evaluated against neurological targets?
Methodological Answer:
- In Vitro Assays :
- Receptor Binding : Screen against 5-HT₁A/₂A receptors using radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT₁A).
- Enzyme Inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays.
- In Vivo Models : Use tail suspension or forced swim tests in rodents to assess antidepressant-like effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
